An In-depth Technical Guide to 2-Thiazolecarboximidamide: Chemical Properties and Structure
An In-depth Technical Guide to 2-Thiazolecarboximidamide: Chemical Properties and Structure
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structural features of 2-Thiazolecarboximidamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While experimental data on the parent compound is limited, this document synthesizes information from closely related analogues, theoretical studies, and established chemical principles to offer a detailed understanding of its synthesis, structure, reactivity, and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing a foundational understanding of this important molecular scaffold.
Introduction: The Thiazole Moiety in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs. Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a carboximidamide (amidine) group at the 2-position of the thiazole ring creates 2-Thiazolecarboximidamide, a molecule with the potential for enhanced biological activity due to the basicity and hydrogen bonding capabilities of the amidine functional group.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃S | [2] |
| Molecular Weight | 127.17 g/mol | [2] |
| CAS Number | 212558-27-5 (for free base) | [2] |
| CAS Number (HCl salt) | 247037-82-7 | |
| Appearance | White to off-white solid (predicted for free base, observed for HCl salt) | |
| Boiling Point (Predicted) | 243.5 ± 23.0 °C | [2] |
| Density (Predicted) | 1.57 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 10.48 ± 0.50 | [2] |
| Solubility | Expected to be soluble in polar organic solvents. The hydrochloride salt exhibits enhanced solubility in aqueous solutions. |
Molecular Structure and Bonding
The structure of 2-Thiazolecarboximidamide is characterized by a planar thiazole ring linked to a carboximidamide group. The thiazole ring itself is an electron-rich aromatic system, yet the presence of the electronegative nitrogen and sulfur atoms influences the electron distribution within the ring.
Theoretical Structural Analysis
Computational studies on thiazole and its derivatives provide insights into the molecular geometry.[3][4] Density Functional Theory (DFT) calculations suggest that the thiazole ring is largely planar. The bond lengths and angles are influenced by the electronic nature of the substituents. For 2-Thiazolecarboximidamide, the C-S and C-N bonds within the ring will have lengths intermediate between single and double bonds, characteristic of an aromatic system. The exocyclic C-C bond connecting the carboximidamide group is expected to have some degree of double bond character due to resonance.
Diagram: Logical Flow of Structural Analysis
Caption: Inferring the structure of 2-Thiazolecarboximidamide.
Inferred Crystal Packing
While the crystal structure of 2-Thiazolecarboximidamide has not been reported, analysis of related structures, such as (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I), reveals the importance of hydrogen bonding and π-π stacking interactions in the solid state.[5] The amidine group of 2-Thiazolecarboximidamide is a strong hydrogen bond donor and acceptor, and it is expected to form extensive intermolecular hydrogen bonding networks in the crystalline form. These interactions would contribute to a relatively high melting point and influence its solubility.
Synthesis of 2-Thiazolecarboximidamide
A plausible and efficient route for the synthesis of 2-Thiazolecarboximidamide is the Pinner reaction, which converts a nitrile into an amidine via an intermediate imino ester (Pinner salt).[6][7][8][9][10] The starting material for this synthesis would be 2-cyanothiazole.
Proposed Experimental Protocol: Pinner Reaction
Step 1: Formation of the Pinner Salt (Ethyl 2-thiazolecarboximidate hydrochloride)
-
A solution of 2-cyanothiazole (1 equivalent) in anhydrous ethanol is cooled to 0 °C in an ice bath.
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Dry hydrogen chloride gas is bubbled through the solution until saturation is achieved, while maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for several hours, and then allowed to stand at a low temperature (e.g., 4 °C) overnight to facilitate the precipitation of the Pinner salt.
-
The precipitated ethyl 2-thiazolecarboximidate hydrochloride is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
Step 2: Ammonolysis to 2-Thiazolecarboximidamide
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The isolated Pinner salt is suspended in a solution of anhydrous ammonia in ethanol.
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The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
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The solvent and excess ammonia are removed under reduced pressure.
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The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield 2-Thiazolecarboximidamide.
Diagram: Synthetic Pathway to 2-Thiazolecarboximidamide
Caption: Pinner reaction synthesis of 2-Thiazolecarboximidamide.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Thiazolecarboximidamide is expected to show distinct signals for the thiazole ring protons and the amidine protons. Based on data for thiazole itself, the protons on the thiazole ring would appear as doublets in the aromatic region.[11] The protons of the amidine group (-C(=NH)NH₂) would likely appear as broad singlets due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift would be sensitive to the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the carboximidamide group will be the most downfield signal. The chemical shifts of the thiazole ring carbons will be in the aromatic region, with the C2 carbon being the most deshielded due to its proximity to both the nitrogen and sulfur atoms and the electron-withdrawing amidine group.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Thiazolecarboximidamide will be characterized by several key absorption bands.[12][13]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (amidine) | 3400-3200 (broad) | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C=N (amidine) | 1680-1640 | Stretching |
| C=N (thiazole ring) | ~1600 | Stretching |
| C=C (thiazole ring) | ~1550 | Stretching |
| N-H (amidine) | 1620-1580 | Bending |
Mass Spectrometry
In the mass spectrum of 2-Thiazolecarboximidamide, the molecular ion peak (M⁺) would be observed at m/z = 127. The fragmentation pattern is expected to involve the loss of small neutral molecules such as ammonia (NH₃) and hydrogen cyanide (HCN). Cleavage of the thiazole ring would also lead to characteristic fragment ions.
Chemical Reactivity
The chemical reactivity of 2-Thiazolecarboximidamide is governed by the interplay of the electron-rich thiazole ring and the nucleophilic/basic amidine group.
-
Protonation: The amidine group is basic and will be readily protonated in acidic conditions to form a stable amidinium salt.
-
N-Alkylation: The nitrogen atoms of the amidine group can be alkylated.
-
Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution, with the position of substitution influenced by the directing effects of the carboximidamide group.[1]
-
Nucleophilic Attack: The C2 position of the thiazole ring is susceptible to nucleophilic attack, especially if the ring is activated.[1][14]
Applications in Drug Development
The 2-Thiazolecarboximidamide scaffold is a promising starting point for the design of new therapeutic agents. The amidine group can act as a bioisostere for a carboxylic acid or an amide, potentially improving pharmacokinetic properties such as cell permeability and oral bioavailability. Thiazole-carboxamide derivatives have already shown promise as potent antioxidant agents and kinase inhibitors.[15] The ability of the amidine group to form strong hydrogen bonds and participate in salt bridges makes it an attractive pharmacophore for targeting a variety of biological macromolecules.
Conclusion
2-Thiazolecarboximidamide is a heterocyclic compound with significant potential in medicinal chemistry. While a complete experimental characterization is yet to be published, a comprehensive understanding of its chemical properties and structure can be inferred from established chemical principles and data from closely related analogues. This technical guide provides a foundational framework for researchers interested in exploring the synthesis, properties, and applications of this and related compounds in the pursuit of novel therapeutics.
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